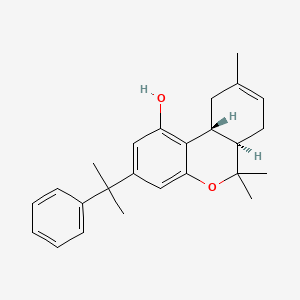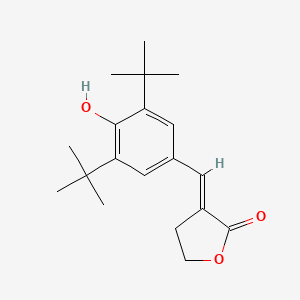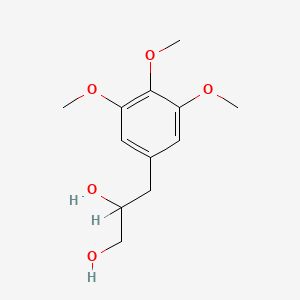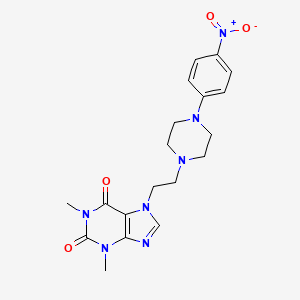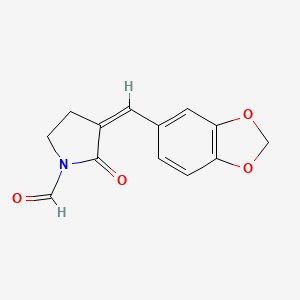
KNK437
概要
説明
KNK437は、熱ショックタンパク質(HSP)の阻害剤としての役割で知られているベンジリデンラクタム化合物です。 ヒト結腸がん細胞における耐熱性の獲得とHSP105、HSP70、HSP40などの様々なHSPの誘導を阻害する能力について広く研究されています . この化合物は、がん細胞における耐熱性の発達を防ぐことにより、がん治療における温熱療法の有効性を高める可能性を示しています .
科学的研究の応用
KNK437 has a wide range of scientific research applications, particularly in the fields of cancer research and hyperthermia treatment. It has been shown to inhibit the synthesis of heat shock proteins and the acquisition of thermotolerance in various cancer cell lines, including human colon carcinoma cells and murine transplantable tumors . This makes it a valuable tool for studying the mechanisms of thermotolerance and for enhancing the efficacy of hyperthermia in cancer therapy .
In addition to its applications in cancer research, this compound has been studied for its potential to restrict the growth and metastasis of colorectal cancer by targeting the DNAJA1/CDC45 axis . This compound has also been used in combination with chemotherapy agents to reduce liver metastasis in colorectal cancer .
将来の方向性
作用機序
KNK437は、細胞における耐熱性の発達に不可欠な熱ショックタンパク質の合成を阻害することでその効果を発揮します。 この化合物は、特にHSP105、HSP70、HSP40の誘導を阻害します . これらのタンパク質の合成を阻害することにより、this compoundは、がん細胞が熱ショックなどのストレス条件下で生存するために使用する保護機構を破壊します . この阻害は、がん細胞の温熱療法やその他のストレス因子に対する感受性を高め、治療に対する感受性を高めます .
生化学分析
Biochemical Properties
KNK437 interacts with various biomolecules, particularly heat shock proteins (HSPs) such as HSP105, HSP70, and HSP40 . It inhibits the induction of these proteins, thereby affecting the biochemical reactions in which they are involved .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the acquisition of thermotolerance in cells, which is a state of resistance to subsequent lethal heat treatments . This compound does not increase thermosensitivity in non-tolerant cells . In colorectal cancer cells, this compound has been found to inhibit the level of DnaJ heat shock protein family (Hsp40) member A1 (DNAJA1), followed by DNAJB1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the synthesis of HSPs . This inhibition occurs at the mRNA level, affecting the transcriptional regulation of these proteins . The compound also inhibits the acquisition of thermotolerance developed by sodium arsenite .
Temporal Effects in Laboratory Settings
Over time, the concentration of this compound in cells gradually increases and reaches a peak 6 hours after injection . The synthesis of HSP72, which occurs 8 hours after hyperthermia at 44°C for 10 minutes, is inhibited by the administration of this compound 6 hours before hyperthermia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a concentration of 200 mg/kg, this compound alone shows no antitumor effects and does not increase the thermosensitivity of non-tolerant tumors . The same dose of this compound enhances the antitumor effects of fractionated heat treatment in a synergistic manner .
Metabolic Pathways
It is known that the compound inhibits the synthesis of HSPs, which play crucial roles in protein folding and translocation of proteins into endoplasmic reticulum, mitochondria, and so on .
Transport and Distribution
It is known that the concentration of this compound in cells gradually increases and reaches a peak 6 hours after injection .
Subcellular Localization
Given its role in inhibiting the synthesis of HSPs, it is likely that the compound interacts with these proteins at their sites of action, which include various cellular compartments and organelles .
準備方法
KNK437の合成は、ベンジリデンラクタム構造の調製を含みます。this compoundの具体的な合成経路と反応条件は、公開されている文献ではあまり詳しく説明されていません。 this compoundは、最初に研究室で入手可能な有機源ライブラリーから単離されたことが知られています
化学反応の分析
KNK437は、主に熱ショックタンパク質の合成を阻害する反応を起こします。 ヒト結腸がん細胞におけるHSP105、HSP70、HSP40の活性化を阻害することが示されています . この化合物は、非耐性細胞の熱感受性を大幅に増加させるものではなく、耐熱性の選択的阻害剤となっています . これらの反応から生成される主な生成物は、それぞれの熱ショックタンパク質の阻害型です。
科学研究への応用
This compoundは、特にがん研究と温熱療法の分野において、幅広い科学研究への応用があります。 ヒト結腸がん細胞やマウス移植性腫瘍を含む様々ながん細胞株において、熱ショックタンパク質の合成と耐熱性の獲得を阻害することが示されています . これは、耐熱性のメカニズムを研究し、がん治療における温熱療法の有効性を高めるための貴重なツールとなっています .
がん研究における応用の他に、this compoundは、DNAJA1/CDC45軸を標的とすることで大腸がんの増殖と転移を抑制する可能性について研究されています . この化合物は、化学療法薬と併用して、大腸がんの肝転移を抑制するためにも使用されています .
類似化合物との比較
KNK437は、しばしば熱ショックタンパク質のもう一つの阻害剤であるケルセチンと比較されます。 両方の化合物は、がん細胞における耐熱性を阻害することが示されていますが、this compoundは、この点でケルセチンよりも効果的です . This compoundは、熱ショックタンパク質の誘導と耐熱性の獲得に対してより強い阻害効果を示し、がん治療における温熱療法の有効性を高めるためのより強力な薬剤となっています . さらに、this compoundは、ケルセチンと比較して毒性が低いことが判明しており、臨床応用ではより安全な選択肢となる可能性があります .
This compoundと同様の化合物には、以下のようなものがあります。
- ケルセチン
- ゲルダーマイシン
- 17-AAG(17-アリルアミノ-17-デメトキシゲルダーマイシン)
これらの化合物は、熱ショックタンパク質を標的とし、耐熱性を阻害することでがん治療を強化する可能性について研究されています。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- involves the reaction of 3-(1,3-benzodioxol-5-yl)propanal with pyrrolidine followed by oxidation.", "Starting Materials": [ "3-(1,3-benzodioxol-5-yl)propanal", "Pyrrolidine", "Oxidizing agent (such as sodium chlorite, sodium periodate, or potassium permanganate)" ], "Reaction": [ "Step 1: Add 3-(1,3-benzodioxol-5-yl)propanal to a flask containing pyrrolidine in methanol and stir for several hours at room temperature.", "Step 2: Filter the mixture and wash the solid with methanol.", "Step 3: Dissolve the solid in a mixture of water and an oxidizing agent (such as sodium chlorite, sodium periodate, or potassium permanganate) and stir for several hours.", "Step 4: Extract the product with an organic solvent, such as dichloromethane or ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the product by column chromatography using a suitable stationary phase and eluent." ] } | |
CAS番号 |
218924-25-5 |
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC名 |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5- |
InChIキー |
LZGGUFLRKIMBDQ-YHYXMXQVSA-N |
異性体SMILES |
C\1CN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C=O |
SMILES |
C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |
正規SMILES |
C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
KNI 272 KNI-272 kynostatin kynostatin 272 kynostatin-272 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: KNK437 acts by inhibiting the synthesis of heat shock proteins (HSPs), specifically HSP70 and HSP27, without directly affecting heat shock factor 1 (HSF-1) binding activity. [, , , ]
A: Inhibiting HSPs disrupts the development of thermotolerance, rendering cells more susceptible to subsequent heat treatments. [, , ] This effect has been observed in various cell lines, including human colon carcinoma, oral squamous cell carcinoma, and lung adenocarcinoma. [, , , ]
A: While primarily known for HSP inhibition, this compound has been shown to enhance the cytotoxic effects of other treatments like hyperthermia, radiotherapy, and chemotherapeutic agents like gemcitabine and arsenic trioxide. [, , , ]
A: this compound can enhance apoptosis, suppress angiogenesis, and sensitize cancer cells to various treatments. [, , , ] It can also influence cell cycle progression, leading to G2/M phase arrest in some cell lines. [, ]
A: The molecular formula of this compound is C13H13NO4 and its molecular weight is 247.25 g/mol. [, ]
ANone: While the provided research does not delve into detailed spectroscopic characterization, further investigation into databases and publications may reveal this information.
ANone: The provided research primarily focuses on this compound's biological activity. Further investigation is needed to determine its compatibility with various materials and its stability under diverse conditions.
ANone: The provided research focuses on this compound's role as an HSP inhibitor. No catalytic properties or applications have been reported within these studies.
A: While the provided research doesn't elaborate on computational studies, QSAR models could be developed to predict the activity of this compound analogs based on structural modifications. []
A: While specific SAR studies for this compound were not described, the research highlights the importance of its benzylidene lactam structure for HSP inhibition. [, ] Modifications to this core structure could potentially alter its potency, selectivity, and pharmacokinetic properties. []
ANone: The provided research does not extensively cover the stability of this compound. Further investigations are needed to determine its stability profile in various solvents, temperatures, and formulations.
A: While not explicitly addressed in the research, exploring various drug delivery systems, such as nanoparticles or liposomes, might be beneficial for targeted delivery and improved bioavailability of this compound. []
A: Various human cancer cell lines, including colon carcinoma (COLO 320DM), oral squamous cell carcinoma (HSC4, KB), lung adenocarcinoma (A549), and glioblastoma (A-172), have been used to assess this compound's efficacy in vitro. [, , , , ]
A: Mouse models with transplantable tumors (SCC VII) have been employed to demonstrate this compound's ability to enhance the antitumor effects of fractionated hyperthermia. []
ANone: The provided research does not mention any clinical trials. Further research is required to translate its preclinical findings into clinical applications.
A: While not directly addressed in the research, potential cross-resistance with other HSP inhibitors or agents targeting similar pathways cannot be ruled out. []
A: While not extensively discussed in the research, exploring nanoparticle-based drug delivery systems or conjugating this compound to targeting ligands could enhance its delivery to specific tissues or cell types. [, ]
A: While not explicitly addressed, HSP70 expression levels could potentially serve as a biomarker for monitoring treatment response to this compound. [] Further research is needed to identify robust predictive biomarkers.
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. Detailed information on analytical methods, environmental impact, dissolution and solubility, quality control, immunogenicity, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling and waste management, research infrastructure, and historical context is not provided.
A: Key milestones include the discovery of its potent HSP inhibitory activity, the demonstration of its ability to enhance the efficacy of hyperthermia and other cancer treatments in preclinical models, and the exploration of its mechanism of action in various cancer cell lines. [, , ]
A: Due to its ability to modulate HSPs, this compound holds promise for cross-disciplinary applications in areas such as cancer biology, immunology, and neurodegenerative diseases. [] Its ability to sensitize cells to various stresses makes it a valuable tool for studying cellular stress responses and exploring novel therapeutic approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





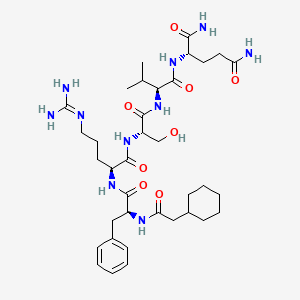
![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)


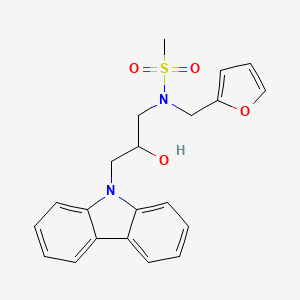
![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)
